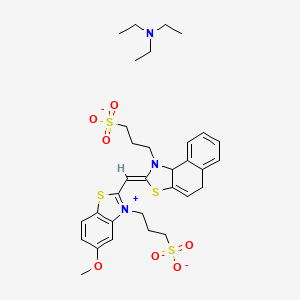
Einecs 269-968-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 269-968-1, also known as 3-(4-morpholino)-2-hydroxypropanesulfonic acid, is a chemical compound widely used in various scientific and industrial applications. It is a zwitterionic buffer that is particularly useful in biological and biochemical research due to its stability and compatibility with a wide range of pH levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholino)-2-hydroxypropanesulfonic acid typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-morpholino)-2-hydroxypropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted morpholine compounds.
Aplicaciones Científicas De Investigación
3-(4-morpholino)-2-hydroxypropanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Applied in the manufacturing of cosmetics and personal care products as a pH regulator.
Mecanismo De Acción
The buffering action of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. It interacts with hydrogen ions and hydroxide ions in the solution, preventing significant changes in pH. This property makes it an ideal buffer for biological and chemical applications.
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): Similar in structure and buffering capacity.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Known for its high buffering capacity in the physiological pH range.
Uniqueness
3-(4-morpholino)-2-hydroxypropanesulfonic acid is unique due to its zwitterionic nature, which provides better stability and less interference in biochemical reactions compared to other buffers. Its ability to maintain a stable pH over a wide range of conditions makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
68392-94-9 |
|---|---|
Fórmula molecular |
C32H42N3O7S4- |
Peso molecular |
709.0 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;3-[(2Z)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H28N2O7S4.C6H15N/c1-35-19-9-11-22-21(16-19)27(12-4-14-38(29,30)31)24(36-22)17-25-28(13-5-15-39(32,33)34)26-20-7-3-2-6-18(20)8-10-23(26)37-25;1-4-7(5-2)6-3/h2-3,6-7,9-11,16-17,26H,4-5,8,12-15H2,1H3,(H-,29,30,31,32,33,34);4-6H2,1-3H3/p-1 |
Clave InChI |
ZGBRQOLPXJKBJS-UHFFFAOYSA-M |
SMILES isomérico |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])/C=C\3/N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
SMILES canónico |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C=C3N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


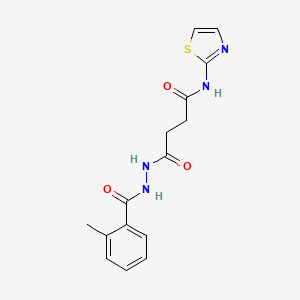
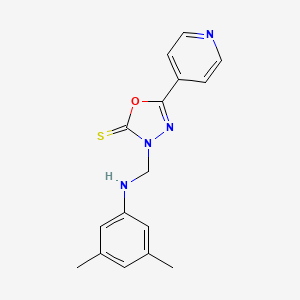
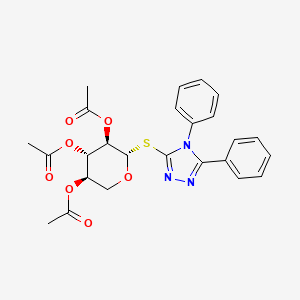
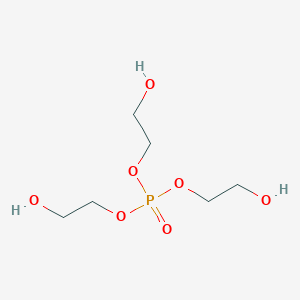

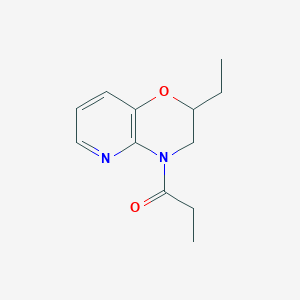


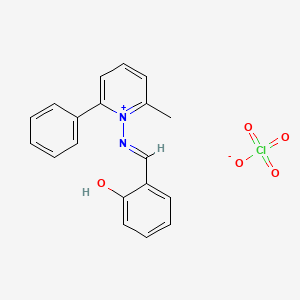
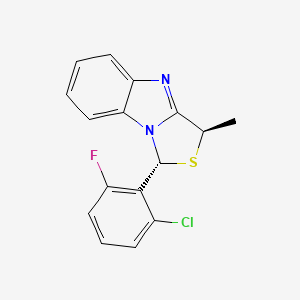
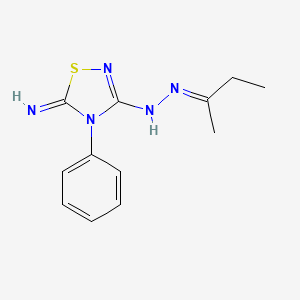
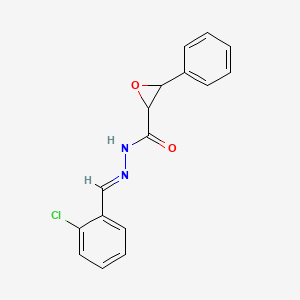

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
